3-Bromomethyl-4-nitro-benzoic acid
Overview
Description
3-Bromomethyl-4-nitro-benzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the third position and a nitro group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It participates in the synthesis of 3,4-dihydro-2(1H)-quinazolinones and 3,4-dihydro-1H-quinazolin-2-thiones .
Biochemical Pathways
Its role in the synthesis of 3,4-dihydro-2(1h)-quinazolinones and 3,4-dihydro-1h-quinazolin-2-thiones suggests it may influence pathways involving these compounds .
Pharmacokinetics
It is soluble in dmf (dimethylformamide) and dichloromethane, which may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromomethyl-4-nitro-benzoic acid. It is recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature . It is also classified as a lachrymator, indicating that it can cause tearing, and as such, should be handled with care .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-4-nitro-benzoic acid typically involves the bromination of 4-nitrobenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective bromination of the methyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-4-nitro-benzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include 3-(azidomethyl)-4-nitrobenzoic acid, 3-(thiocyanatomethyl)-4-nitrobenzoic acid, and 3-(methoxymethyl)-4-nitrobenzoic acid.
Reduction: The major product is 3-(bromomethyl)-4-aminobenzoic acid.
Oxidation: The major product is 3-(carboxymethyl)-4-nitrobenzoic acid.
Scientific Research Applications
3-Bromomethyl-4-nitro-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Similar in structure but with different positional isomerism.
3-Bromomethylbenzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrobenzyl bromide: Contains a bromomethyl group but lacks the carboxylic acid functionality.
Uniqueness
3-Bromomethyl-4-nitro-benzoic acid is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
3-(bromomethyl)-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHVCRKHIIHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608063 | |
Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-27-0 | |
Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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